Cas no 2034338-21-9 (2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide)

2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide
- AKOS032459235
- 2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide
- 2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
- 2034338-21-9
- F6512-9128
-
- インチ: 1S/C10H14N2O2/c1-7-9(6-12-14-7)5-11-10(13)4-8-2-3-8/h6,8H,2-5H2,1H3,(H,11,13)
- InChIKey: SPNIRABRGLRMJT-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1CC1)NCC1C=NOC=1C
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-9128-10μmol |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
2034338-21-9 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6512-9128-25mg |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
2034338-21-9 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6512-9128-3mg |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
2034338-21-9 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6512-9128-15mg |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
2034338-21-9 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6512-9128-75mg |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
2034338-21-9 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6512-9128-2μmol |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
2034338-21-9 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6512-9128-1mg |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
2034338-21-9 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6512-9128-30mg |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
2034338-21-9 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6512-9128-5mg |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
2034338-21-9 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6512-9128-20mg |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
2034338-21-9 | 20mg |
$148.5 | 2023-09-08 |
2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamideに関する追加情報
Introduction to Compound with CAS No. 2034338-21-9 and Product Name: 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide
The compound with the CAS number 2034338-21-9 and the product name 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the 2-cyclopropyl moiety and the 5-methyl-1,2-oxazol-4-yl substituent, contribute to its unique chemical properties and biological activities.
Recent research in the field of heterocyclic chemistry has highlighted the importance of oxazole derivatives in the development of novel therapeutic agents. The 5-methyl-1,2-oxazol-4-yl group in this compound is a key structural element that imparts specific pharmacological properties. Studies have demonstrated that oxazole-based compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the 5-methyl group further modulates these properties, making it an attractive scaffold for drug discovery.
The 2-cyclopropyl substituent is another critical feature of this compound. Cyclopropyl groups are known to enhance metabolic stability and binding affinity in drug molecules. This structural element can also influence the electronic properties of the molecule, affecting its interactions with biological targets. The combination of these features makes 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The acetamide moiety in this compound can serve as a pharmacophore, interacting with biological targets to modulate their activity. This functionality is particularly relevant in the context of enzyme inhibition, where precise molecular interactions are crucial for efficacy.
Advances in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide to their target proteins. Molecular docking studies have shown that this compound can effectively bind to various enzymes and receptors, suggesting its potential as a lead compound for drug development. These computational approaches are complemented by experimental validations, which are essential for confirming the biological activity of novel compounds.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have improved the efficiency of these processes, allowing for scalable production. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly employed in the synthesis of complex heterocyclic compounds like this one.
One of the most exciting aspects of this compound is its potential application in treating neurological disorders. Oxazole derivatives have shown promise in preclinical studies as modulators of neurotransmitter systems. The specific arrangement of atoms in 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide may allow it to interact with receptors involved in cognitive function and mood regulation. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
Another area where this compound shows promise is in oncology research. Cancer cells often exhibit altered metabolic pathways and signaling cascades compared to normal cells. Small molecule inhibitors targeting these aberrant pathways can selectively kill cancer cells while minimizing side effects. The structural features of 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide make it a candidate for developing novel anticancer agents.
Environmental considerations are also important in pharmaceutical research. The synthesis and application of new compounds must be balanced with sustainability principles. Green chemistry approaches aim to minimize waste and reduce hazardous byproducts during chemical synthesis. These principles are increasingly being integrated into drug development pipelines.
In conclusion, 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative treatments for human health.
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